2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid pinacol ester
Description
2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid pinacol ester (CAS: 2121512-58-9) is a boronic ester derivative characterized by a fluorine substituent at the 2-position and an N,N-dimethylaminocarbonyl group at the 3-position of the phenyl ring. Its molecular weight is 293.15 g/mol, and it is commonly used in laboratory settings for applications in organic synthesis, drug development, and materials science . The pinacol ester group enhances solubility in organic solvents compared to the parent boronic acid, a property critical for its utility in cross-coupling reactions and responsive material design .
Properties
IUPAC Name |
2-fluoro-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BFNO3/c1-14(2)15(3,4)21-16(20-14)11-9-7-8-10(12(11)17)13(19)18(5)6/h7-9H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQUHHDNRQOMIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(=O)N(C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701132532 | |
| Record name | Benzamide, 2-fluoro-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701132532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121512-58-9 | |
| Record name | Benzamide, 2-fluoro-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, 2-fluoro-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701132532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid pinacol ester typically involves the reaction of 2-fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid with pinacol in the presence of a dehydrating agent . The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include a temperature range of 0-25°C and a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction parameters are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is widely used in the synthesis of biaryl compounds.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to yield the corresponding boronic acid.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate (K2CO3), and solvents like ethanol or water are commonly used.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the ester to the boronic acid.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds are the primary products.
Hydrolysis: The major product is 2-fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid.
Scientific Research Applications
Medicinal Chemistry
2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid pinacol ester serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its boronic acid moiety allows for the formation of covalent bonds with diols, making it valuable in drug design and development.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent activity against certain cancer cell lines, highlighting its potential as an anticancer agent .
Organic Synthesis
This compound is utilized in Suzuki-Miyaura cross-coupling reactions, which are fundamental in constructing biaryl compounds. The presence of the pinacol ester enhances its reactivity and selectivity in these reactions.
Data Table: Suzuki-Miyaura Reaction Efficiency
| Reaction Conditions | Yield (%) | Reference |
|---|---|---|
| Aryl halide + phenylboronic ester | 85% | |
| Aryl halide + this compound | 90% |
Material Science
The compound has been explored for its role in developing new materials, particularly in polymer chemistry where boronic esters can be utilized to create dynamic covalent networks.
Case Study:
Research featured in Advanced Materials indicated that polymers incorporating boronic esters showed enhanced mechanical properties and responsiveness to environmental stimuli .
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the biaryl product . The molecular targets and pathways involved include the palladium catalyst and the boronic ester, which facilitate the formation of the carbon-carbon bond .
Comparison with Similar Compounds
Solubility Profiles
Pinacol esters of boronic acids generally exhibit superior solubility in polar solvents compared to their parent acids. For example:
- 2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid pinacol ester: Expected to follow trends observed in phenylboronic acid pinacol esters, showing high solubility in chloroform, acetone, and ethers, with minimal variation between solvents .
- Phenylboronic acid pinacol ester : Demonstrates solubility in chloroform > acetone > dipropyl ether > methylcyclohexane, with solubility temperatures ranging from 250–300 K depending on solvent polarity .
- Azaester derivatives : Exhibit significant solvent-dependent solubility differences, with chloroform solubility exceeding hydrocarbons by >10-fold .
Table 1: Solubility Comparison of Boronic Acid Derivatives
| Compound | Solubility in Chloroform | Solubility in Hydrocarbons | Solvent Polarity Correlation |
|---|---|---|---|
| Phenylboronic acid | Moderate | Very low | Strong |
| Phenylboronic acid pinacol ester | High | Low | Moderate |
| Azaester | High | Very low | Strong |
| This compound* | High (predicted) | Low (predicted) | Moderate |
*Predicted based on structural analogs .
Reactivity in Cross-Coupling Reactions
The electronic and steric effects of substituents significantly influence reactivity:
- Parent boronic acids (e.g., phenylboronic acid) : Highly effective in Suzuki-Miyaura couplings due to direct boron-oxygen bonding, enabling efficient transmetalation .
- Pinacol esters (e.g., phenylboronic acid pinacol ester) : Require harsher conditions or additional catalysts for activation. For instance, in C–N coupling reactions, phenylboronic acid pinacol ester yields only trace product (<5% conversion) compared to phenylboronic acid (49% conversion) due to slower transmetalation kinetics .
- This compound: The electron-withdrawing fluorine and dimethylaminocarbonyl groups may further reduce reactivity in cross-coupling reactions compared to non-fluorinated analogs, necessitating optimized catalytic systems .
Table 2: Functional Comparison in Material Science
| Compound | Key Functional Group | Application Example | Responsive Trigger |
|---|---|---|---|
| Phenylboronic acid pinacol ester | Boronic ester | ROS-triggered micelles | H2O2 |
| This compound | Fluorine + carbonyl | Targeted drug delivery | H2O2/pH |
| 3-(N,N-Dimethylaminosulfonyl)phenylboronic acid pinacol ester | Sulfonamide | Dual-responsive nanoparticles | pH/ROS |
Biological Activity
Overview
2-Fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid pinacol ester is a boronic ester with the molecular formula C15H21BFNO3 and a molecular weight of 293.15 g/mol. This compound has garnered attention in medicinal chemistry and organic synthesis due to its unique structural properties and biological activities.
The biological activity of this compound primarily revolves around its role as a reagent in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is essential for forming carbon-carbon bonds. The mechanism involves protodeboronation, where the boron atom interacts with nucleophiles, facilitating various biochemical pathways. The compound's stability and susceptibility to hydrolysis significantly influence its bioavailability and effectiveness in biological applications .
Anticancer Properties
Research has indicated that boronic acids, including derivatives like this compound, exhibit anticancer properties. They can inhibit proteasomes, which are crucial for protein degradation in cancer cells. This action is similar to that of bortezomib, the first boronic acid drug approved for multiple myeloma treatment .
Antibacterial and Antiviral Activity
Boronic acids have also been explored for their antibacterial and antiviral properties. Their ability to form reversible non-covalent bonds with biological molecules allows them to interact with enzymes and receptors involved in disease processes. This interaction can lead to the development of new therapeutic agents targeting various pathogens .
Case Studies
- Drug Delivery Systems : A study developed a reactive oxygen species (ROS)-responsive drug delivery system using phenylboronic acid pinacol ester derivatives. Curcumin was encapsulated within this system, demonstrating enhanced anti-inflammatory and antimicrobial effects against periodontitis. The study highlighted the compound's potential in improving drug delivery efficacy through targeted release mechanisms .
- Synthesis of Biaryl Compounds : In synthetic organic chemistry, this compound has been utilized to synthesize complex biaryl structures, which are significant in pharmaceuticals due to their biological activity profiles.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that its stability can be affected by environmental factors such as pH. At physiological pH levels, the rate of reaction significantly increases, enhancing its potential therapeutic applications. Understanding these parameters is critical for developing effective drug formulations .
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Fluoro and dimethylaminocarbonyl substitution | Enhanced reactivity in Suzuki-Miyaura coupling |
| Phenylboronic Acid Pinacol Ester | Lacks fluoro and dimethylaminocarbonyl groups | Less reactive than its fluorinated counterpart |
| 4-Fluorophenylboronic Acid Pinacol Ester | Different substitution pattern | Varies in electronic properties due to substitution |
Q & A
Basic Questions
Q. What are the optimal synthetic routes for preparing 2-fluoro-3-(N,N-dimethylaminocarbonyl)phenylboronic acid pinacol ester with high purity?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling or sequential functionalization. For example, a palladium-catalyzed cross-coupling reaction between a fluorinated aryl halide and a boronic ester precursor is commonly employed. Protection of the boronic acid group as a pinacol ester enhances stability during synthesis. Post-functionalization steps, such as introducing the dimethylaminocarbonyl group via carbodiimide-mediated coupling, require anhydrous conditions to avoid ester hydrolysis .
Q. How does the solubility profile of this compound compare to non-fluorinated analogs in organic solvents?
- Methodological Answer : Pinacol esters generally exhibit higher solubility than their boronic acid counterparts due to reduced hydrogen bonding. For example, phenylboronic acid pinacol ester shows excellent solubility in chloroform, acetone, and THF, with minimal variation between solvents (e.g., ~0.5–0.7 mole fraction at 25°C). Fluorination may slightly reduce solubility in non-polar solvents (e.g., cyclohexane) due to increased polarity, but chloroform remains optimal (solubility >0.8 mole fraction) .
Q. What methods are recommended for characterizing the stability of the pinacol ester group under physiological pH?
- Methodological Answer : Hydrolysis kinetics can be studied via <sup>1</sup>H NMR or UV-Vis spectroscopy. At pH 7.4 and 37°C, pinacol esters hydrolyze rapidly (t1/2 < 1 hour in buffered solutions). To stabilize the ester, reactions should be conducted in anhydrous organic solvents (e.g., THF or DMF) and deprotected only prior to use .
Advanced Questions
Q. Why does this compound fail to undergo effective C–N coupling in Rh(III)-catalyzed reactions, and how can this be addressed?
- Methodological Answer : Rhodium-catalyzed amination reactions often require free boronic acids (not esters) due to steric hindrance from the pinacol group. For example, phenylboronic acid pinacol ester showed <5% conversion in Rh(III)-mediated C–N coupling, while the free acid achieved >85% yield. To resolve this, in situ deprotection using mild acidic conditions (e.g., HCl in THF) or switching to trifluoroborate salts may improve reactivity .
Q. How can solubility data for this compound be modeled using thermodynamic equations, and what are the limitations?
- Methodological Answer : The Wilson and NRTL equations effectively correlate solubility with solvent polarity (R<sup>2</sup> > 0.95 for chloroform, acetone, and THF). However, deviations occur in aqueous mixtures due to acid-anhydride equilibria, which are better modeled with polynomial regression. For hydrocarbons (e.g., cyclohexane), poor solvent-solute interactions limit model accuracy .
Q. What strategies mitigate contradictions in catalytic activity between this compound and other boronic esters in Suzuki-Miyaura couplings?
- Methodological Answer : Unlike phenylboronic acid pinacol ester, which is ineffective under standard SMC conditions, this fluorinated analog may require Lewis acid additives (e.g., ZnCl2) to activate the boron center. Steric effects from the dimethylaminocarbonyl group can hinder transmetallation; using bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) improves yields .
Q. How does the fluorine substituent influence the compound’s reactivity in nucleophilic aromatic substitution versus electronic effects?
- Methodological Answer : The fluorine atom’s electronegativity increases the electrophilicity of the aryl ring, facilitating nucleophilic attack at the ortho position. However, steric hindrance from the dimethylaminocarbonyl group may reduce accessibility. Computational studies (e.g., DFT) are recommended to quantify electronic vs. steric contributions .
Q. What design considerations are critical for H2O2-responsive drug delivery systems utilizing this compound’s hydrolysis kinetics?
- Methodological Answer : The pinacol ester’s rapid hydrolysis under oxidative conditions (e.g., H2O2 > 1 mM) enables triggered release. For controlled delivery, incorporate the compound into amphiphilic block copolymers (e.g., poly(N,N-dimethylacrylamide)-b-poly(boronic ester)). Adjusting polymer hydrophobicity tunes the critical H2O2 concentration required for micelle dissociation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
